molecular formula C15H13F3N6 B15121984 3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B15121984
M. Wt: 334.30 g/mol
InChI Key: YGHYQQVTCABUNM-UHFFFAOYSA-N
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Description

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2,4-dichloropyrimidine with trifluoromethylating agents under controlled conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under suitable conditions.

    Pyridine Ring Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceuticals: It is used in the development of new drugs, particularly for its potential antiviral, anticancer, and anti-inflammatory properties.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its unique chemical structure and biological activity.

    Biological Research: It is used in studies to understand its mechanism of action and interaction with biological molecules.

Mechanism of Action

The mechanism of action of 3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on various enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyrimidine Derivatives: These compounds share the trifluoromethyl-pyrimidine core and exhibit similar biological activities.

    Piperazine Derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties.

    Pyridine-2-carbonitrile Derivatives: These compounds are studied for their potential in medicinal chemistry and agrochemicals.

Uniqueness

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to the combination of its trifluoromethyl-pyrimidine, piperazine, and pyridine-2-carbonitrile moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H13F3N6

Molecular Weight

334.30 g/mol

IUPAC Name

3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H13F3N6/c16-15(17,18)13-8-14(22-10-21-13)24-6-4-23(5-7-24)12-2-1-3-20-11(12)9-19/h1-3,8,10H,4-7H2

InChI Key

YGHYQQVTCABUNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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